molecular formula C11H23NOS B1668116 Butylate CAS No. 2008-41-5

Butylate

Cat. No. B1668116
M. Wt: 217.37 g/mol
InChI Key: BMTAFVWTTFSTOG-UHFFFAOYSA-N
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Patent
US03953427

Procedure details

43.4 g. (0.2 mole) of O-ethyl N,N-diisobutyl-thiocarbamate are introduced into a 100 ml. round-bottomed flask, and 2.5 g. of diethyl sulfate are added. The mixture is refluxed for 90 minutes on an oil bath heated to 160°C, and thereafter the product is isolated by vacuum distillation. 39.8 g. (92 %) of S-ethyl N,N-diisobutyl-thiocarbamate are obtained; b.p.: 137°-138°C/20 Hgmm., nD25 = 1.4689.
Name
O-ethyl N,N-diisobutyl-thiocarbamate
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:6](=[S:10])[O:7]CC)[CH:2]([CH3:4])[CH3:3].S(OCC)(O[CH2:19][CH3:20])(=O)=O>>[CH2:11]([N:5]([CH2:1][CH:2]([CH3:3])[CH3:4])[C:6](=[O:10])[S:7][CH2:19][CH3:20])[CH:12]([CH3:13])[CH3:14]

Inputs

Step One
Name
O-ethyl N,N-diisobutyl-thiocarbamate
Quantity
0.2 mol
Type
reactant
Smiles
C(C(C)C)N(C(OCC)=S)CC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 90 minutes on an oil bath
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the product is isolated by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)N(C(SCC)=O)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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